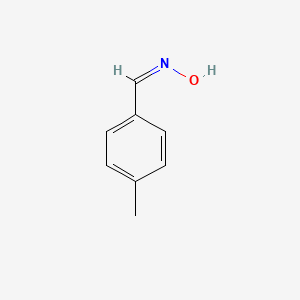

(E)-4-Methylbenzaldehyde oxime

CAS No.: 3717-16-6

Cat. No.: VC16002788

Molecular Formula: C8H9NO

Molecular Weight: 135.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3717-16-6 |

|---|---|

| Molecular Formula | C8H9NO |

| Molecular Weight | 135.16 g/mol |

| IUPAC Name | (NZ)-N-[(4-methylphenyl)methylidene]hydroxylamine |

| Standard InChI | InChI=1S/C8H9NO/c1-7-2-4-8(5-3-7)6-9-10/h2-6,10H,1H3/b9-6- |

| Standard InChI Key | SRNDYVBEUZSFEZ-TWGQIWQCSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)/C=N\O |

| Canonical SMILES | CC1=CC=C(C=C1)C=NO |

Introduction

Structural Elucidation and Molecular Characteristics

Core Chemical Identity

(E)-4-Methylbenzaldehyde oxime (C₈H₉NO) is an anti-configurational oxime characterized by a hydroxylamine group (-NOH) transposed relative to the para-methyl substituent on the aromatic ring . Its IUPAC name, (NZ)-N-[(4-methylphenyl)methylidene]hydroxylamine, reflects the E-geometry at the C=N bond . The compound’s stereochemical purity is critical for its reactivity, as demonstrated in cycloaddition and dimerization reactions .

Table 1: Fundamental Molecular Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 135.16 g/mol | PubChem Computed |

| XLogP3 | 2.4 | XLogP3 3.0 |

| Hydrogen Bond Donors | 1 | Cactvs 3.4.8.18 |

| Topological Polar SA | 32.6 Ų | Cactvs 3.4.8.18 |

| Rotatable Bonds | 1 | PubChem |

Spectroscopic Signatures

The compound’s GC-MS profile shows dominant fragments at m/z 135 (molecular ion), 92 (tropylium ion), and 91 (benzyl cleavage) . Crystallographic analysis confirms planar geometry at the imine bond, with bond lengths of 1.28 Å (C=N) and 1.41 Å (N-O) .

Synthetic Methodologies and Mechanochemical Pathways

Conventional Oxime Synthesis

(E)-4-Methylbenzaldehyde oxime is typically synthesized via nucleophilic addition of hydroxylamine to 4-methylbenzaldehyde under acidic conditions. Steric control during crystallization ensures E-selectivity, achieving >98% isomeric purity .

Table 2: Optimized Mechanochemical Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Milling Frequency | 30 Hz | Maximizes energy transfer |

| Base | NEt₃ (1 equiv) | Neutralizes HSO₄⁻ byproducts |

| Reaction Time | 30 min | Completes nitrile oxide formation |

This method eliminates solvent waste and enhances reaction efficiency compared to traditional solution-phase approaches .

Reactivity and Functional Applications

Nitrile Oxide Intermediate Formation

Under oxidative conditions, (E)-4-methylbenzaldehyde oxime generates a transient nitrile oxide species (4-methylbenzonitrile oxide), which participates in 1,3-dipolar cycloadditions. Steric effects from the para-methyl group direct regioselectivity in alkyne additions, favoring 5-substituted isoxazoline products .

Pharmaceutical Relevance

Dimerization products (furoxans) exhibit vasodilatory activity through nitric oxide release. The 4-methyl derivative shows enhanced metabolic stability compared to unsubstituted analogs, making it a candidate for cardiovascular drug development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume